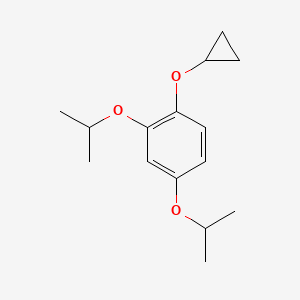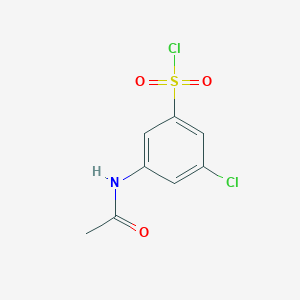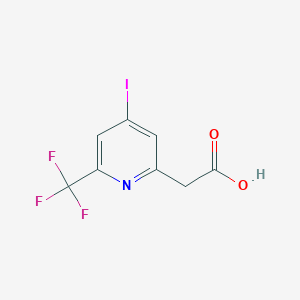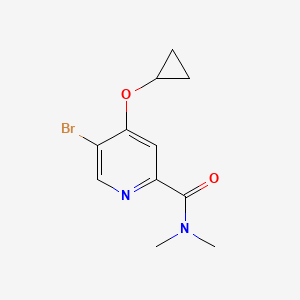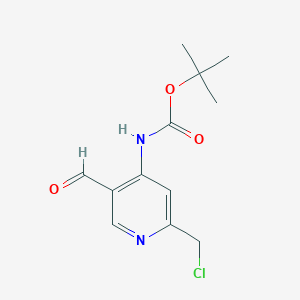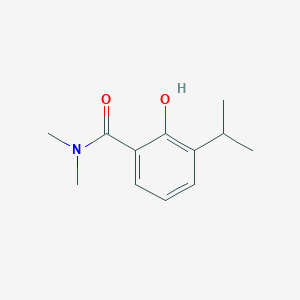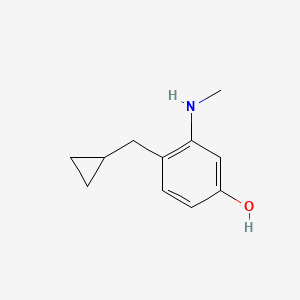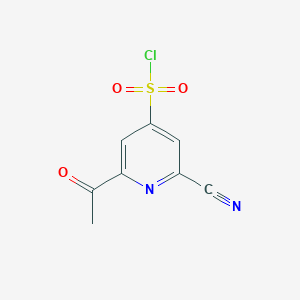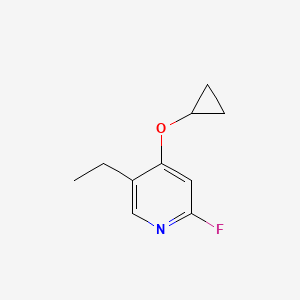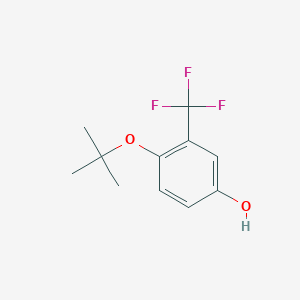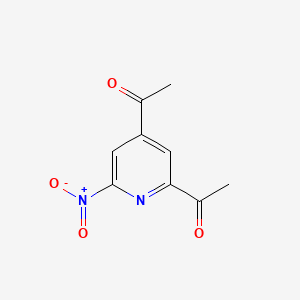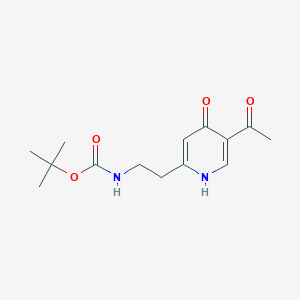
Tert-butyl 2-(5-acetyl-4-hydroxypyridin-2-YL)ethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-(5-acetyl-4-hydroxypyridin-2-yl)ethylcarbamate is an organic compound with the molecular formula C14H20N2O4. This compound is characterized by the presence of a tert-butyl group, a pyridine ring, and a carbamate moiety. It is often used in various chemical and biological research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(5-acetyl-4-hydroxypyridin-2-yl)ethylcarbamate typically involves multi-step organic reactionsThe final step involves the formation of the carbamate moiety through the reaction with tert-butyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 2-(5-acetyl-4-hydroxypyridin-2-yl)ethylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The carbamate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can react with the carbamate group under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted carbamate derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-(5-acetyl-4-hydroxypyridin-2-yl)ethylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-butyl 2-(5-acetyl-4-hydroxypyridin-2-yl)ethylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 2-(4-hydroxypyridin-2-yl)ethylcarbamate
- Tert-butyl 2-(5-hydroxypyridin-2-yl)ethylcarbamate
- Tert-butyl 2-(4-acetylpyridin-2-yl)ethylcarbamate
Uniqueness
Tert-butyl 2-(5-acetyl-4-hydroxypyridin-2-yl)ethylcarbamate is unique due to the specific positioning of the acetyl and hydroxyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications .
Eigenschaften
Molekularformel |
C14H20N2O4 |
|---|---|
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
tert-butyl N-[2-(5-acetyl-4-oxo-1H-pyridin-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C14H20N2O4/c1-9(17)11-8-16-10(7-12(11)18)5-6-15-13(19)20-14(2,3)4/h7-8H,5-6H2,1-4H3,(H,15,19)(H,16,18) |
InChI-Schlüssel |
ZTAZVVWCKOBLJI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CNC(=CC1=O)CCNC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


